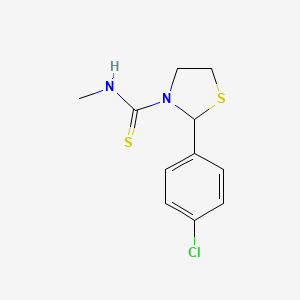
3-Thiazolidinecarbothioamide, 2-(4-chlorophenyl)-N-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Thiazolidinecarbothioamide, 2-(4-chlorophenyl)-N-methyl- is a heterocyclic compound that contains a thiazolidine ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and industrial chemistry. The presence of the thiazolidine ring, along with the 4-chlorophenyl and N-methyl groups, imparts unique chemical and biological properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thiazolidinecarbothioamide, 2-(4-chlorophenyl)-N-methyl- typically involves the reaction of thiosemicarbazide with an appropriate aldehyde or ketone. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is usually carried out under reflux conditions. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of 3-Thiazolidinecarbothioamide, 2-(4-chlorophenyl)-N-methyl- may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
3-Thiazolidinecarbothioamide, 2-(4-chlorophenyl)-N-methyl- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives with different substituents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various thiazolidine derivatives, sulfoxides, sulfones, and substituted thiazolidines.
科学的研究の応用
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: Research has indicated that it may have anticancer properties and could be used in the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.
作用機序
The mechanism of action of 3-Thiazolidinecarbothioamide, 2-(4-chlorophenyl)-N-methyl- involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The presence of the thiazolidine ring and the 4-chlorophenyl group plays a crucial role in its biological activity.
類似化合物との比較
Similar Compounds
- 3-Thiazolidinecarbothioamide, 2-(4-chlorophenyl)-N-phenyl-
- 3-Thiazolidinecarbothioamide, 2-(4-chlorophenyl)-N-(4-methoxyphenyl)-
- 3-Thiazolidinecarbothioamide, 2-(4-chlorophenyl)-N-(3-methoxyphenyl)-
Uniqueness
3-Thiazolidinecarbothioamide, 2-(4-chlorophenyl)-N-methyl- is unique due to the presence of the N-methyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its pharmacokinetic properties and its interaction with biological targets compared to similar compounds.
特性
CAS番号 |
112561-97-4 |
|---|---|
分子式 |
C11H13ClN2S2 |
分子量 |
272.8 g/mol |
IUPAC名 |
2-(4-chlorophenyl)-N-methyl-1,3-thiazolidine-3-carbothioamide |
InChI |
InChI=1S/C11H13ClN2S2/c1-13-11(15)14-6-7-16-10(14)8-2-4-9(12)5-3-8/h2-5,10H,6-7H2,1H3,(H,13,15) |
InChIキー |
CXXQTNPMAUAAPP-UHFFFAOYSA-N |
正規SMILES |
CNC(=S)N1CCSC1C2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


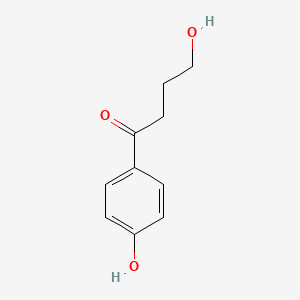
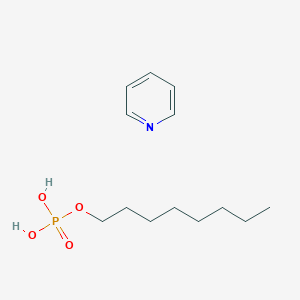

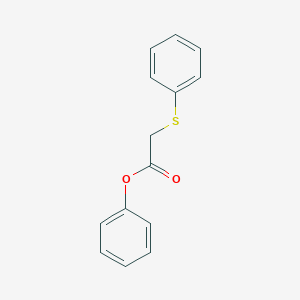
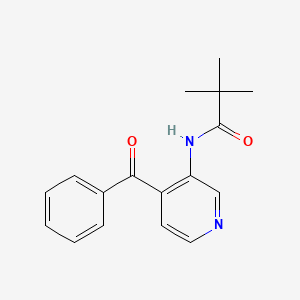
silane](/img/structure/B14306216.png)
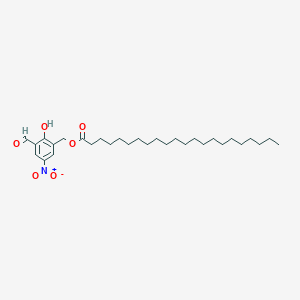


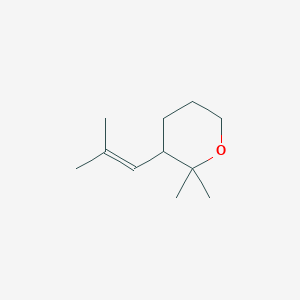
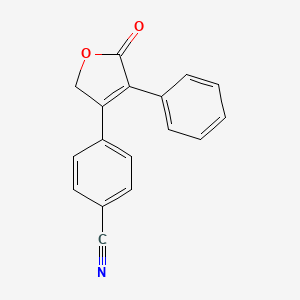


![Spiro[cyclohexane-3,9'-fluorene]-1-one](/img/structure/B14306258.png)
